molecular formula C10H9FN2 B1445393 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole CAS No. 1604818-65-6

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

Cat. No.: B1445393
CAS No.: 1604818-65-6
M. Wt: 176.19 g/mol
InChI Key: XUVCYVPANABQRL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole is a pyrazole-based chemical compound of significant interest in structural biology and biochemical research. This compound has been identified as a ligand in X-ray crystallography studies, where it has been shown to bind the human soluble adenylate cyclase (sAC) protein . Soluble adenylate cyclase is a key enzyme responsible for generating the secondary messenger cyclic AMP (cAMP) and is uniquely regulated by bicarbonate ions, playing a crucial role in cellular signaling pathways . The structural data reveals that this molecule binds within the active site of the enzyme, providing researchers with a valuable tool for probing the enzyme's flexible active site conformation and its distinct allosteric bicarbonate binding pocket . As such, this compound serves as an important chemical probe for investigating the function and inhibition of sAC, a target with broad implications for understanding cellular physiology. The product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVCYVPANABQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Fluorophenylhydrazine with β-Ketoester

One well-documented method involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate or similar β-ketoesters under reflux conditions in anhydrous ethanol. This reaction proceeds via nucleophilic attack of the hydrazine on the ketoester, followed by cyclization to yield the pyrazole ring.

  • Reaction Conditions:

    • Solvent: Anhydrous ethanol
    • Temperature: 70–80°C
    • Reaction Time: Approximately 5 hours
    • Molar Ratio: 1:1 (4-fluorophenylhydrazine : β-ketoester)
  • Workup:

    • Removal of ethanol under reduced pressure
    • Dissolution in DMF and treatment with phosphorus oxychloride (POCl3) at 90°C for 1 hour to facilitate chlorination or further functionalization if needed
    • Quenching in ice-cold water to precipitate the product
    • Purification by recrystallization from anhydrous ethanol

This method affords the this compound core with good yields (around 74–80%) and high purity, as confirmed by melting point and NMR data.

Cyclization via Hydrazine Condensation and Catalytic Cyclization

Another approach involves a two-step process starting from α,β-unsaturated esters and 2,2-difluoroacetyl halides, which is more relevant for fluorinated pyrazole derivatives but can be adapted for 4-fluorophenyl substitution.

  • Step 1: Substitution/Hydrolysis

    • Dissolve α,β-unsaturated ester and acid-binding agent in an organic solvent
    • Add 2,2-difluoroacetyl halide dropwise at low temperature
    • Hydrolyze with alkali to form an α-difluoroacetyl intermediate
  • Step 2: Condensation/Cyclization

    • Add catalyst (e.g., sodium iodide or potassium iodide)
    • React with methylhydrazine aqueous solution at low temperature
    • Follow with reduced pressure and temperature rise to induce cyclization
    • Acidify and recrystallize to obtain the pyrazole derivative

Although this method is optimized for difluoromethyl-substituted pyrazoles, the general strategy of condensation with hydrazines and catalytic cyclization is applicable for synthesizing this compound analogs.

Alternative Synthetic Routes

  • Direct Arylation: Transition-metal catalyzed direct arylation of 3-methyl-1H-pyrazole at the N1 position with 4-fluorophenyl halides could be employed, though this method requires careful control of reaction conditions and catalysts to avoid side reactions.

  • Functional Group Transformations: Starting from 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, reduction or oxidation steps can be used to modify the pyrazole ring substituents, allowing for diversification of the compound.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Conditions Yield (%) Purification Method Notes
Condensation of 4-fluorophenylhydrazine with β-ketoester 4-Fluorophenylhydrazine, Ethyl acetoacetate Reflux in ethanol, 70–80°C, 5 h 74–80 Recrystallization from ethanol Established, high-yield, scalable
Substitution/Hydrolysis + Condensation/Cyclization α,β-Unsaturated ester, methylhydrazine, catalyst (NaI/KI) Low temp addition, hydrolysis, condensation, cyclization Not specified Recrystallization (alcohol-water mix) Suitable for fluorinated pyrazoles, adaptable
Direct Arylation (Literature-based, experimental) 3-Methyl-1H-pyrazole, 4-fluorophenyl halide Transition metal catalyst, solvent, elevated temp Variable Chromatography Requires optimization, less common
Functional Group Transformations 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Various reducing/oxidizing agents Variable Chromatography, recrystallization Useful for derivative synthesis

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-analog) are isostructural, differing only in the halogen substituent (Cl vs. F). Both crystallize in dimethylformamide (DMF) with two independent molecules per asymmetric unit. Despite identical crystal systems, subtle adjustments in packing occur due to halogen size (Cl: van der Waals radius 1.80 Å vs. F: 1.47 Å), influencing intermolecular interactions .

Table 1: Structural Comparison of Halogenated Pyrazole Derivatives

Compound Substituent (Position) Molecular Weight Crystal System Notable Interactions
4-(4-Fluorophenyl)-3-Me-1H-Pyrazole F (Ph), Me (3) 176.19 Not reported C–H⋯π, F⋯H interactions
Compound 4 (Cl) Cl (Ph), Thiazole ~550 (estimated) Monoclinic Cl⋯Cl contacts, π-π stacking
Compound 5 (F) F (Ph), Thiazole ~534 (estimated) Monoclinic F⋯H, weaker π-π stacking
Heterocyclic Hybrids

Pyrazole-triazole hybrids, such as 31a (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole), incorporate additional heterocycles (thiazole, triazole) that enhance structural complexity. These hybrids exhibit antimicrobial activity, attributed to thiazole and triazole pharmacophores .

Functional Group Influence

  • Trifluoromethyl Derivatives : 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole (MW 427.3) introduces a trifluoromethyl group, increasing electronegativity and lipophilicity. This modification enhances metabolic resistance compared to the methyl group in the target compound .
  • Carbothioamide Derivatives : Compounds like 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide feature a carbothioamide group, enabling hydrogen bonding and altering solubility .

Table 2: Functional Group Impact on Properties

Compound Functional Group Key Effect
Trifluoromethyl-pyrazole CF₃ ↑ Lipophilicity, metabolic stability
Carbothioamide-pyrazole CSNHR₂ ↑ Hydrogen bonding, solubility
Target Compound CH₃ Moderate lipophilicity, simplicity

Biological Activity

4-(4-Fluorophenyl)-3-Methyl-1H-Pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial effects, supported by data tables and research findings.

  • Chemical Formula : C10H9FN2
  • Molecular Weight : 180.19 g/mol
  • Structure : The compound features a fluorophenyl group at the para position and a methyl group at the 3-position of the pyrazole ring.

1. Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

These values indicate that the compound effectively inhibits cell proliferation, particularly in cervical cancer (HeLa) cells, where it shows the highest potency .

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses.

Compound Concentration (µg/mL)TNF-α Inhibition (%)IL-6 Inhibition (%)
107889

At a concentration of 10 µg/mL, this compound exhibited a notable reduction in TNF-α and IL-6 levels, suggesting its potential as an anti-inflammatory agent comparable to standard treatments like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of this pyrazole derivative has also been investigated. It showed promising results against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli40 µg/mL
Bacillus subtilis40 µg/mL
Staphylococcus aureusNot specified

These findings indicate that the compound possesses broad-spectrum antimicrobial properties .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Study on Antiproliferative Effects : A study utilizing MTT assays demonstrated that the compound effectively reduced cell viability in HeLa cells with an IC50 of 18 µM. This suggests a strong potential for further development as an anticancer agent .
  • Inflammation Model Studies : In vivo studies on carrageenan-induced paw edema in mice showed that compounds similar to this compound significantly reduced inflammation compared to control groups, indicating its therapeutic potential in treating inflammatory diseases .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1\text{H}-NMR (400 MHz, [D6]DMSO) to confirm aromatic protons (δ 7.11–7.51 ppm) and methyl groups (δ 1.97 ppm) .
  • Mass Spectrometry (MS) : Employ ESI-MS to detect the molecular ion peak (m/z=208[M+H]+m/z = 208 \, [\text{M+H}]^+) .
  • X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement). Analyze dihedral angles and hydrogen-bonding networks to confirm stereochemistry .

Q. Methodological Answer :

  • Solvent Selection : Replace toluene with THF in Step 1 to enhance enamine solubility (observed in analogous pyrazole syntheses ).
  • Catalysis : Add catalytic Cu(I) salts (e.g., CuSO4_4) during cyclization to accelerate ring closure, as demonstrated in triazole-pyrazole hybrid syntheses .
  • Temperature Control : Optimize reflux duration (e.g., reduce Step 1 to 12 h) to minimize side reactions like solvent decomposition .

Contradiction Note :
Yields >100% (as reported in Step 1) indicate solvent contamination. Validate purity via 1H^1\text{H}-NMR integration or GC-MS before proceeding .

Advanced: How to resolve contradictions in crystallographic data interpretation for pyrazole derivatives?

Q. Methodological Answer :

  • Software Cross-Validation : Compare SHELXL refinements with alternative programs (e.g., Olex2 or CRYSTAL) to verify bond lengths and angles .
  • Twinned Data Analysis : For ambiguous electron density maps (common in fluorinated compounds), use twin-law detection tools in SHELXE to deconvolute overlapping reflections .
  • Hydrogen Bonding : Re-examine O–H\cdotsN interactions (e.g., δ 2.1–2.3 Å) to confirm molecular packing stability, as seen in related pyrazole-carbothioamide structures .

Case Study :
In 5-(4-Fluorophenyl)-3-triazolyl-pyrazole derivatives, SHELX refinement resolved a 0.056 RR-factor discrepancy by adjusting anisotropic displacement parameters .

Advanced: What strategies are effective in analyzing the biological activity mechanisms of fluorophenyl-substituted pyrazoles?

Q. Methodological Answer :

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with carbonic anhydrase isoforms (e.g., CAH1_HUMAN, CAH2_HUMAN) .
  • Enzyme Assays : Measure IC50_{50} values against prostaglandin G/H synthase (PGH1_HUMAN) via UV-Vis spectroscopy, as fluorophenyl groups enhance hydrophobic binding .
  • SAR Studies : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on bioactivity using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Key Finding :
Pyrazole-triazole hybrids exhibit antipruritic activity via JAK/STAT pathway inhibition (IC50_{50} = 27 nM for JAK3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Reactant of Route 2
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4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole

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